N-(2-(3-((2-amino-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide
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Description
“3-[(2-amino-2-oxoethyl)thio]propanoic acid” is an organic compound . It has the molecular formula C5H9NO3S .
Molecular Structure Analysis
The molecular structure of “3-[(2-amino-2-oxoethyl)thio]propanoic acid” includes a carboxylic acid group (-COOH), a thioether group (-S-), and an amide group (-CONH2) .Physical and Chemical Properties Analysis
“3-[(2-amino-2-oxoethyl)thio]propanoic acid” is a solid compound . It has a molecular weight of 149.17 . The compound is predicted to have a density of 1.134±0.06 g/cm3 .Scientific Research Applications
Biochemical and Pharmacological Properties
Research on compounds with structural similarities to N-(2-(3-((2-amino-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide often focuses on understanding their biochemical and pharmacological properties. For instance, studies on tryptamines and their derivatives explore their roles as neurotransmitters, highlighting the significance of these compounds in neuropharmacology and their potential therapeutic applications in treating various psychiatric and neurological disorders (Carbonaro & Gatch, 2016). Such research underscores the importance of elucidating the pharmacokinetics, pharmacodynamics, and molecular interactions of these compounds within the human body.
Therapeutic Potential
The therapeutic potential of compounds similar to this compound is another critical area of investigation. These studies aim to identify novel treatments for a range of conditions, including metabolic disorders, cancer, and infectious diseases. For example, metformin, a well-known antidiabetic agent, is extensively studied for its pharmacological properties and therapeutic use in non-insulin-dependent diabetes mellitus, illustrating the potential medical applications of biochemically active compounds (Dunn & Peters, 1995).
Properties
IUPAC Name |
N-[2-[3-(2-amino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-3,5-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S/c1-14-9-15(2)11-16(10-14)21(26)23-7-8-24-12-19(27-13-20(22)25)17-5-3-4-6-18(17)24/h3-6,9-12H,7-8,13H2,1-2H3,(H2,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKDJTNKIZOYIJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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